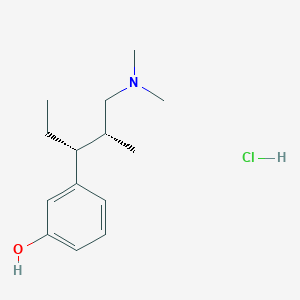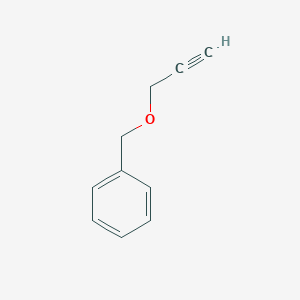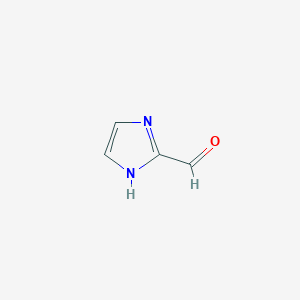
Tapentadol hydrochloride
Descripción general
Descripción
El hidrocloruro de tapentadol es un analgésico sintético de acción central con un mecanismo de acción dual. Actúa como agonista del receptor μ-opioide y como inhibidor de la recaptación de norepinefrina. Esta combinación le permite controlar eficazmente el dolor moderado a severo, incluido el dolor neuropático .
Aplicaciones Científicas De Investigación
El hidrocloruro de tapentadol tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El hidrocloruro de tapentadol ejerce sus efectos a través de un mecanismo dual:
Agonismo del receptor μ-opioide: Se une y activa los receptores μ-opioides, lo que lleva a la analgesia.
Inhibición de la recaptación de norepinefrina: Inhibe la recaptación de norepinefrina, mejorando sus efectos analgésicos al modular las vías del dolor .
Compuestos similares:
Tramadol: Al igual que el hidrocloruro de tapentadol, el tramadol es un analgésico de acción central con mecanismos de acción duales. .
Singularidad del hidrocloruro de tapentadol: El hidrocloruro de tapentadol es único debido a su mecanismo de acción dual equilibrado, que proporciona un alivio eficaz del dolor con una menor incidencia de efectos secundarios en comparación con otros opioides. Su capacidad para inhibir la recaptación de norepinefrina lo diferencia de muchos otros analgésicos .
Análisis Bioquímico
Biochemical Properties
Tapentadol Hydrochloride interacts with various enzymes and proteins in the body. It is primarily metabolized at its phenolic hydroxyl group via glucuronidation by the UGT1A9 and UGT2B7 enzymes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a μ-opioid receptor (MOR) agonist and a norepinephrine inhibitor (NRI), thereby affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a μ-opioid receptor (MOR) agonist and a norepinephrine inhibitor (NRI), it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound suffers from rapid clearance due to extensive metabolism in vivo, which results in low oral bioavailability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. After oral administration, most of this compound (70%) is quickly metabolized .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as UGT1A9 and UGT2B7 during its metabolism .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El hidrocloruro de tapentadol se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de 3-[(1R, 2R)-3-(dimetilamino)-1-etil-2-metilpropil]fenol con ácido clorhídrico para formar la sal de clorhidrato. El proceso generalmente implica el uso de solventes como etanol y acetona .
Métodos de producción industrial: La producción industrial de hidrocloruro de tapentadol a menudo implica técnicas de cristalización para garantizar una alta pureza y estabilidad. Por ejemplo, la preparación de la forma cristalina C del hidrocloruro de tapentadol implica condiciones específicas como el uso de etanol y acetona como solventes, y condiciones controladas de temperatura y agitación .
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrocloruro de tapentadol experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: El hidrocloruro de tapentadol se puede reducir para formar diferentes análogos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo fenol
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.
Sustitución: A menudo se emplean reactivos como halógenos y agentes alquilantes
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir varias formas reducidas de tapentadol .
Comparación Con Compuestos Similares
Tramadol: Like tapentadol hydrochloride, tramadol is a centrally acting analgesic with dual mechanisms of action. .
Oxycodone: This opioid analgesic is more potent than this compound but has a higher incidence of side effects.
Uniqueness of this compound: this compound is unique due to its balanced dual mechanism of action, providing effective pain relief with a lower incidence of side effects compared to other opioids. Its ability to inhibit norepinephrine reuptake sets it apart from many other analgesics .
Propiedades
IUPAC Name |
3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFLGGRLLOERW-YECZQDJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938677 | |
| Record name | 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175591-09-0 | |
| Record name | Tapentadol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175591-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tapentadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175591090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAPENTADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71204KII53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














